molecular formula C12H16N2O B1617285 1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 52335-75-8

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1617285
CAS No.: 52335-75-8
M. Wt: 204.27 g/mol
InChI Key: UTDGDGFOENJMAA-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are commonly found in natural products such as alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyindole with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds via a Mannich reaction, forming the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group and the dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced indole derivatives.

Scientific Research Applications

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Methoxy-1H-indol-3-yl)ethanamine
  • 1-(4-Methoxy-1H-indol-3-yl)acetonitrile
  • 1-(4-Methoxy-1H-indol-3-yl)acetamide

Comparison: 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-10-5-4-6-11(15-3)12(9)10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDGDGFOENJMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344191
Record name 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52335-75-8
Record name 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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